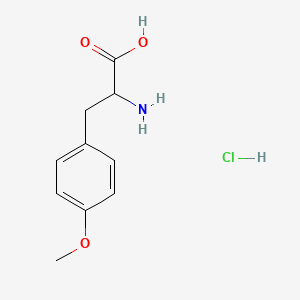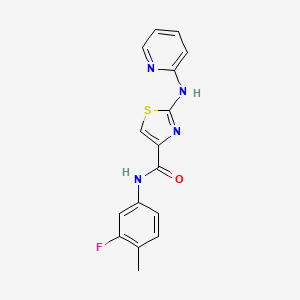![molecular formula C16H13N5O B2921598 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide CAS No. 116989-58-3](/img/structure/B2921598.png)
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoxaline moiety, which is further attached to an acetohydrazide group.
Mecanismo De Acción
Target of Action
The primary target of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound interacts with its target, DNA, predominantly through intercalation . This interaction disrupts the processes that are vital for DNA replication , leading to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .
Biochemical Pathways
The affected biochemical pathway involves the DNA replication process . The intercalation of the compound into the DNA helix disrupts this process, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The synthesis of this compound involves the reaction of various 6h-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a dmso–k2co3 system .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . This is achieved by disrupting the DNA replication process through the intercalation of the compound into the DNA helix .
Action Environment
The action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide can be influenced by environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction . To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide typically involves the reaction of indole derivatives with quinoxaline precursors under specific conditions. One common method includes the use of palladium-catalyzed C–N coupling and C–H activation reactions . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) and require the presence of bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield indole derivatives with modified functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and properties. For example, the reaction with bromophenylethan-1-ones in a DMSO–K2CO3 system yields 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .
Aplicaciones Científicas De Investigación
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide can be compared with other similar compounds, such as:
6H-Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: Exhibits cytotoxic activity and potential as an antiviral agent.
3-(6H-Indolo[2,3-b]quinoxalin-6-yl) propane hydrazide: Used as a precursor for the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure and the presence of the acetohydrazide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-20-14(22)9-21-13-8-4-1-5-10(13)15-16(21)19-12-7-3-2-6-11(12)18-15/h1-8H,9,17H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTPSYLLWTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2921518.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)
![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)
![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)
